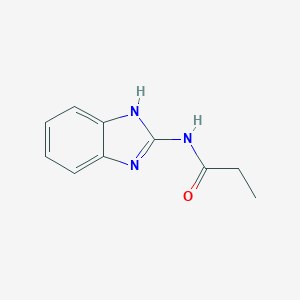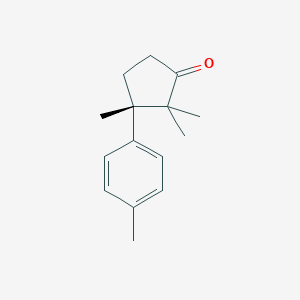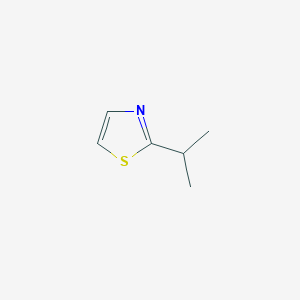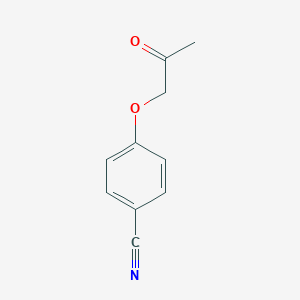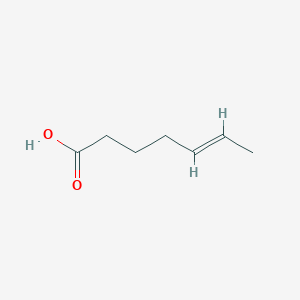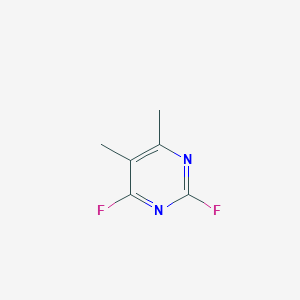
2,4-Difluoro-5,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5,6-dimethylpyrimidine is a chemical compound with the molecular formula C7H7F2N2. It is a heterocyclic aromatic organic compound that contains a pyrimidine ring. This compound is widely used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5,6-dimethylpyrimidine is not well understood. However, it is believed to act as a nucleophile in many chemical reactions. This compound is also known to form strong hydrogen bonds with other molecules, which may contribute to its unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is known to have low toxicity and is not considered to be harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Difluoro-5,6-dimethylpyrimidine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, the limitations of this compound include its low solubility in water and other polar solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,4-Difluoro-5,6-dimethylpyrimidine. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the investigation of its potential applications in the field of medicine, particularly in the development of new drugs. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, this compound is a unique and versatile compound that has potential applications in various fields of scientific research. Its synthesis method is well established, and it has several advantages for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of 2,4-Difluoro-5,6-dimethylpyrimidine involves the reaction of 2,4-difluoro-5-methylpyrimidine with acetic anhydride and aluminum chloride. The reaction takes place under reflux conditions, and the product is obtained in good yield. This method is widely used in the laboratory for the synthesis of this compound.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5,6-dimethylpyrimidine has potential applications in various fields of scientific research. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a building block in the synthesis of novel heterocyclic compounds.
Propiedades
Número CAS |
18260-62-3 |
|---|---|
Fórmula molecular |
C6H6F2N2 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2,4-difluoro-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C6H6F2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3 |
Clave InChI |
FIXRGZVHBZOALM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1F)F)C |
SMILES canónico |
CC1=C(N=C(N=C1F)F)C |
Sinónimos |
Pyrimidine, 2,4-difluoro-5,6-dimethyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




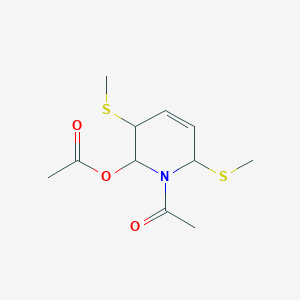
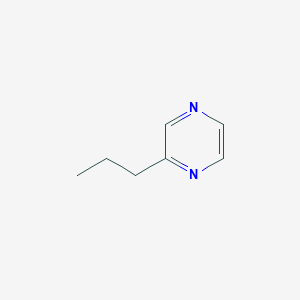
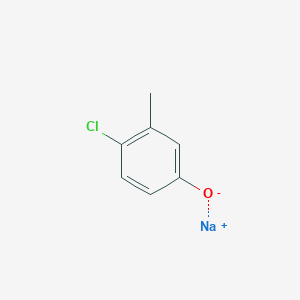
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

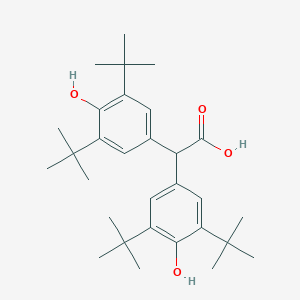
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
